Sodium acetyl sulphate

Description

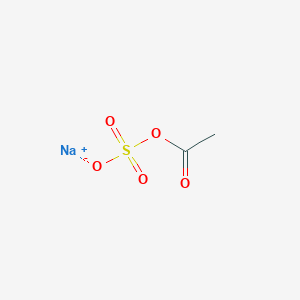

Sodium acetyl sulphate (hypothetical formula: CH₃COOSO₃Na) is a sodium salt theoretically derived from the esterification of sulfuric acid with an acetyl group. This article compares this compound with these structurally or functionally related sodium salts, leveraging data from industrial, pharmaceutical, and material science studies .

Properties

CAS No. |

19201-24-2 |

|---|---|

Molecular Formula |

C2H3NaO5S |

Molecular Weight |

162.1 g/mol |

IUPAC Name |

sodium;acetyl sulfate |

InChI |

InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |

InChI Key |

VCLVUNFJTOOMIR-UHFFFAOYSA-M |

SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

Other CAS No. |

19201-24-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Sodium Sulphate | Na₂SO₄ | 142.04 | 884 | 185 g/L (20°C) | Cement hydration, desiccant, glassmaking |

| Sodium Lauryl Sulphate | C₁₂H₂₅OSO₃Na | 288.38 | 206–208 | Highly soluble | Surfactant, laboratory reagent |

| Sodium Acetate | CH₃COONa | 82.03 | 324 | 762 g/L (20°C) | Buffer, food preservative, heating pads |

| Sodium Acetyl Sulphate | CH₃COOSO₃Na* | ~178.08 (hypothetical) | N/A | Inferred: Moderate | Potential: Organic synthesis, surfactants |

Notes:

- Sodium Sulphate : Exhibits high thermal stability and inertness, making it suitable for high-temperature industrial processes. Its role in cement hydration includes accelerating setting time but reducing superplasticizer adsorption .

- Sodium Lauryl Sulphate (SLS) : A surfactant with irritant properties (skin/eye/respiratory). Readily biodegradable (95% degradation in 28 days) but toxic to aquatic life .

- Sodium Acetate : Hygroscopic and used in pH buffering. Synthesized via acetic acid neutralization .

Stability and Reactivity

- Sodium Sulphate: Stable under normal conditions but incompatible with strong acids (e.g., releases SOₓ gases). Non-flammable .

- SLS : Stable at room temperature but decomposes at 206–208°C, releasing sulfur oxides. Avoid strong oxidizers and high heat .

- This compound : Hypothetically, ester linkages may render it less stable than Na₂SO₄. Likely reactive with bases (hydrolysis) or strong acids.

Research Findings and Industrial Relevance

- Cement Science : Sodium sulphate accelerates fly ash-Portland cement hydration but reduces superplasticizer adsorption, leading to less dense matrices .

- Pharmaceutical Synthesis : Sodium salts like acetate and bicarbonate are used in drug purification (e.g., aspirin synthesis via acetyl chloride reactions) .

- Surfactant Industry : SLS dominates due to its emulsifying properties, but alternatives like this compound (if stable) could offer niche applications .

Q & A

Q. What validation criteria are critical when designing this compound as a reference material for analytical chemistry?

- Methodological Answer : Follow ISO Guide 34 for reference material certification. Validate homogeneity (ANOVA of subsamples), stability (accelerated aging at 40°C/75% RH), and commutability (comparison across 5+ analytical platforms). Publish uncertainty budgets (±0.5% for purity) .

Literature and Knowledge Gaps

Q. How can systematic reviews identify understudied applications of this compound in green chemistry?

- Methodological Answer : Conduct PRISMA-guided searches across Scopus, Web of Science, and Reaxys. Use MeSH terms (e.g., "sulfonation," "biocatalysis") and screen for inclusion/exclusion criteria (e.g., solvent-free synthesis). Highlight gaps via keyword co-occurrence maps (VOSviewer) and recommend priority areas (e.g., enzymatic sulfonation) .

Q. What metrics should guide the prioritization of this compound’s unexplored physicochemical properties for future research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.